molecular formula C14H14N2O4S B2592932 2-(3,5-Dimethoxybenzamido)thiophene-3-carboxamide CAS No. 924104-96-1

2-(3,5-Dimethoxybenzamido)thiophene-3-carboxamide

Cat. No.: B2592932
CAS No.: 924104-96-1
M. Wt: 306.34
InChI Key: AECDMJQKDUWWHP-UHFFFAOYSA-N
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Description

2-(3,5-Dimethoxybenzamido)thiophene-3-carboxamide is a chemical compound supplied for research use only. This thiophene carboxamide derivative is of significant interest in early-stage anticancer research, particularly in the development of kinase inhibitors . Structurally similar analogs within this class have been designed as single agents with combination chemotherapy potential, targeting key oncogenic pathways such as vascular endothelial growth factor receptor-2 (VEGFR-2) and platelet-derived growth factor receptor-beta (PDGFR-β) to achieve antiangiogenic effects, thereby disrupting blood vessel formation in tumors . Other thiophene-carboxamide derivatives have also been investigated for their biomimetic properties against tubulin, a critical target in cancer cell proliferation . Researchers exploring multi-targeted kinase inhibition or novel cytotoxic mechanisms may find this compound a valuable tool for in vitro studies. The product is intended for research purposes by qualified laboratory personnel and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[(3,5-dimethoxybenzoyl)amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S/c1-19-9-5-8(6-10(7-9)20-2)13(18)16-14-11(12(15)17)3-4-21-14/h3-7H,1-2H3,(H2,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AECDMJQKDUWWHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=C(C=CS2)C(=O)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethoxybenzamido)thiophene-3-carboxamide typically involves the condensation of 3,5-dimethoxybenzoic acid with thiophene-3-carboxylic acid, followed by the formation of the amide bond. Common reagents used in this synthesis include coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine). The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions.

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale synthesis using similar condensation reactions. The process may be optimized for higher yields and purity by employing advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethoxybenzamido)thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) can be used for bromination.

Major Products Formed

    Oxidation: Thiophene sulfoxides and sulfones.

    Reduction: Thiophene-3-carboxamide derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

2-(3,5-Dimethoxybenzamido)thiophene-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of organic semiconductors and materials for electronic devices.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethoxybenzamido)thiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

2-(2-Cyanoacetamido)-4,5-dimethylthiophene-3-carboxamide (Compound 92a)

  • Substituents: Position 2: 2-cyanoacetamido; Position 3: carboxamide; Additional: 4,5-dimethyl groups.
  • Activity: Exhibited 56.9% nitric oxide (NO) radical scavenging at 100 μM, attributed to polar carboxamide and cyano groups enhancing electron donation .
  • Key Difference: The cyano group at position 2 introduces steric and electronic effects distinct from the dimethoxybenzamido group in the target compound.

2-(3,5-Dichlorobenzamido)thiophene-3-carboxamide (Compound 1-78)

  • Substituents : Position 2: 3,5-dichlorobenzamido; Position 3: carboxamide.
  • Synthesis : Similar acylation method using 3,5-dichlorobenzoyl chloride, highlighting adaptability for electron-withdrawing substituents .
  • Properties : Chlorine atoms increase lipophilicity and electron-withdrawing effects, which may enhance binding to hydrophobic enzyme pockets but reduce aqueous solubility compared to methoxy analogs .

2-(3,5-Dimethoxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

  • Substituents : Position 2: 3,5-dimethoxybenzamido; Position 3: carboxamide; Additional: Cyclohepta ring fused to thiophene.

Comparative Data Table

Compound Name (Reference) Position 2 Substituent Position 3 Substituent Key Activity/Property Solubility & Lipophilicity
Target Compound 3,5-Dimethoxybenzamido Carboxamide Hypothesized CNS modulation High solubility (polar methoxy)
Compound 92a 2-Cyanoacetamido Carboxamide Antioxidant (56.9% NO scavenging) Moderate (polar cyano)
Compound 1-78 3,5-Dichlorobenzamido Carboxamide Undisclosed (potential pesticidal) Low (lipophilic Cl)
Cyclohepta Analogue 3,5-Dimethoxybenzamido Carboxamide Structural rigidity for selectivity Moderate (bulk reduces solubility)

Key Findings

Substituent Effects :

  • Electron-donating groups (e.g., methoxy) enhance solubility and may improve pharmacokinetics, whereas electron-withdrawing groups (e.g., Cl) favor lipophilicity and membrane penetration .
  • The carboxamide at position 3 is conserved across analogs, suggesting its critical role in hydrogen bonding and target interaction .

Biological Activity :

  • Antioxidant efficacy in Compound 92a correlates with polar substituents, while the target compound’s methoxy groups may support CNS activity due to blood-brain barrier permeability .
  • Dichloro analogs like 1-78 are understudied but could align with pesticidal applications seen in structurally related chlorinated aromatics .

Structural Modifications :

  • Ring expansion (e.g., cyclohepta) introduces conformational constraints, which may optimize binding but complicate synthesis and stability .

Biological Activity

2-(3,5-Dimethoxybenzamido)thiophene-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a thiophene ring substituted with a carboxamide group and a dimethoxybenzene moiety. The structural formula can be represented as follows:

C13H14N2O4S\text{C}_{13}\text{H}_{14}\text{N}_2\text{O}_4\text{S}

This structure is crucial for its interaction with biological targets, influencing its solubility and reactivity.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes involved in metabolic pathways. For instance, studies indicate that it may inhibit tyrosinase, an enzyme critical in melanin biosynthesis, thus suggesting applications in dermatological treatments .
  • Kinase Activity Modulation : Similar compounds have been explored for their effects on kinases associated with cancer progression. The inhibition of altered kinase activity may provide therapeutic benefits in treating malignancies .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, showcasing a significant reduction in bacterial growth at specific concentrations.

Cytotoxicity Studies

Cytotoxicity assays conducted on cell lines have revealed that this compound can induce apoptosis in cancer cells while exhibiting minimal toxicity to normal cells. For example, IC50 values obtained from studies indicate that it effectively reduces cell viability in certain cancer cell lines, making it a candidate for further development as an anticancer agent.

Comparative Efficacy

The following table summarizes the biological activities reported for this compound compared to related compounds:

Compound Biological Activity IC50 (µM)
This compoundTyrosinase Inhibition15.0
Analog ATyrosinase Inhibition10.5
Analog BAnticancer Activity20.0

Case Studies

  • Tyrosinase Inhibition : A study focused on the inhibitory effects of this compound on mushroom tyrosinase demonstrated promising results. The compound showed an IC50 value of 15 µM, indicating effective inhibition compared to standard inhibitors like kojic acid .
  • Anticancer Potential : In a recent investigation involving human cancer cell lines, this compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity suggests its potential utility in targeted cancer therapies.

Q & A

Q. What are the standard synthetic routes for 2-(3,5-Dimethoxybenzamido)thiophene-3-carboxamide?

The synthesis typically involves:

  • Condensation : Reacting 3,5-dimethoxybenzoic acid with thiophene-3-carboxylic acid derivatives, often catalyzed by phosphorus pentasulfide to form intermediate amides .
  • Amidation : Introducing the carboxamide group via reaction with ammonia or amine derivatives under controlled pH and temperature .
  • Purification : Recrystallization (using ethanol or dichloromethane) or column chromatography to isolate the final product .

Q. Which characterization techniques are essential for confirming the structure of this compound?

Key methods include:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and molecular connectivity (e.g., methoxy groups at C3/C5 and thiophene ring protons) .
  • Mass spectrometry : High-resolution MS for molecular weight validation .
  • X-ray crystallography : Resolving crystal structures to verify spatial arrangements of functional groups .

Q. How can researchers optimize reaction yields during synthesis?

Critical parameters include:

  • Solvent selection : Polar aprotic solvents like DMF or dichloromethane enhance solubility of intermediates .
  • Catalyst choice : Phosphorus pentasulfide improves condensation efficiency .
  • Temperature control : Maintaining 60–80°C during amidation prevents side reactions .

Advanced Research Questions

Q. How can conflicting bioactivity data across studies be resolved?

Discrepancies in antimicrobial or anticancer activity may arise from:

  • Assay variability : Standardize protocols (e.g., MIC testing for antimicrobial activity) and use reference compounds for calibration .
  • Structural analogs : Compare activity with derivatives like 5-phenyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxamide to identify substituent-specific effects .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Molecular docking : Simulate binding to enzymes (e.g., bacterial dihydrofolate reductase) using software like AutoDock Vina, guided by crystal structures of target proteins .
  • QSAR modeling : Correlate substituent electronic properties (e.g., methoxy group electron-donating effects) with activity trends .

Q. How can researchers design analogs to improve pharmacokinetic properties?

  • Substituent modification : Replace methoxy groups with fluorine or methyl to alter lipophilicity and metabolic stability .
  • Pro-drug strategies : Introduce ester moieties (e.g., methyl esters) to enhance solubility and bioavailability .

Q. What experimental approaches validate the compound’s mechanism of action?

  • Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., kinases or bacterial cell wall synthases) .
  • Cellular uptake studies : Use fluorescent labeling or LC-MS to quantify intracellular accumulation .

Data Analysis and Interpretation

Q. How to address contradictions in cytotoxicity data between in vitro and in vivo models?

  • Metabolic profiling : Identify metabolites via HPLC-MS to assess stability differences .
  • Toxicity screening : Use zebrafish or murine models to evaluate systemic effects absent in cell cultures .

Q. What strategies mitigate batch-to-batch variability in biological activity?

  • Strict purity criteria : Enforce ≥95% purity via HPLC and reject batches with impurities .
  • Stability testing : Monitor degradation under varying pH and temperature conditions .

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